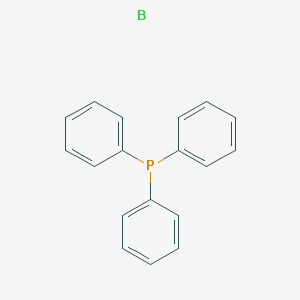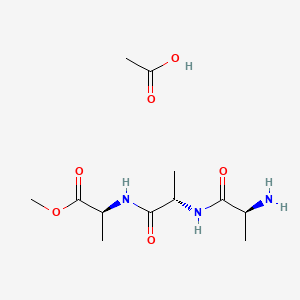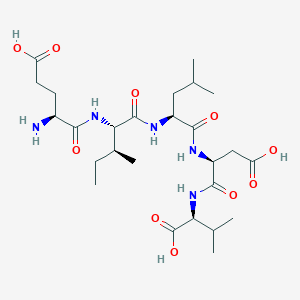
Glu-Ile-Leu-Asp-Val
Vue d'ensemble
Description
“Glu-Ile-Leu-Asp-Val” is a peptide sequence composed of five amino acids: Glutamic acid (Glu), Isoleucine (Ile), Leucine (Leu), Aspartic acid (Asp), and Valine (Val) . These amino acids have various properties. For instance, Glu and Asp are negatively charged, Ile and Leu are hydrophobic, and Val is small and aliphatic . This peptide is used for cellular and molecular biology applications .
Synthesis Analysis
The synthesis of peptides like “Glu-Ile-Leu-Asp-Val” often involves the use of a benzene core unit featuring two halide leaving groups of differentiated reactivity in the Pd-catalyzed cross-coupling used for teraryl assembly .
Molecular Structure Analysis
The molecular structure of “Glu-Ile-Leu-Asp-Val” can be analyzed using tools like PepDraw , which draws peptide primary structure and calculates theoretical peptide properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Glu-Ile-Leu-Asp-Val” can be analyzed using tools like PepDraw , which provides information on properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity.
Applications De Recherche Scientifique
Cell Adhesion Research
EILDV is an analogue of the active pentapeptide sequence found in the type III connecting segment domain of fibronectin . It plays a significant role in cell adhesion, which is a fundamental process in developmental biology, immunology, and cancer research. The tripeptide sequence LDV within EILDV is conserved across human, bovine, and rat species, making it a valuable tool for studying cell adhesion mechanisms across different organisms .
Drug Delivery Systems
The EILDV sequence has been utilized in the development of drug delivery systems due to its ability to facilitate the transport of drugs across biological membranes. For instance, it can be used to enhance the absorption of drugs in the gastrointestinal tract by targeting the human proton-coupled peptide transporter, hPEPT1 .
Tumor Metastasis Inhibition
Research has shown that EILDV and its derivatives can inhibit experimental tumor metastasis. Surface immobilization of EILDV has been found to promote tumor cell attachment, which could potentially be leveraged to prevent the spread of cancer cells .
Neural Stem Cell Growth
Short peptides derived from extracellular matrix (ECM) molecules, including EILDV, have been identified to support neural stem cell adhesion and growth. This application is particularly relevant in the field of regenerative medicine and the treatment of neurodegenerative diseases .
Real-Time Amino Acid Detection
EILDV is part of ongoing research in the real-time detection of amino acids and pathologically relevant peptides. Functionalized nanopores with the ability to identify amino acids and peptides, including EILDV, are being developed for applications in diagnostics and single-molecule protein sequencing .
Peptide Translocation Studies
The EILDV sequence is used in studies to understand the translocation of peptides via transporters like hPEPT1. This research is crucial for the development of peptide-based therapeutics and understanding the pharmacokinetics of peptide drugs .
Biosynthesis and Physiological Processes
As a building block of proteins, EILDV is involved in various biosynthetic pathways. Its study is essential for understanding physiological and pathophysiological processes, such as epigenetic regulation and tumor metabolism .
Proteoform Identification
The study of EILDV contributes to the identification of proteoforms—variations of proteins resulting from alternative RNA splicing and post-translational modifications. This is important for advancing our knowledge of protein function and structure in health and disease .
Safety and Hazards
Safety data sheets for similar peptides suggest that they should be handled with care, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . They are typically recommended for use as laboratory chemicals and are advised against for food, drug, pesticide, or biocidal product use .
Orientations Futures
The future directions for research on “Glu-Ile-Leu-Asp-Val” and similar peptides could involve further exploration of their roles in biological systems and their potential therapeutic applications. For instance, amino acid-rich antimicrobial peptides have been identified as promising future antibiotics .
Mécanisme D'action
Target of Action
Glu-Ile-Leu-Asp-Val, also known as EILDV (human, bovine, rat), is an analogue of an active pentapeptide . The primary target of EILDV (human, bovine, rat) is cell adhesion . It has an active tripeptide amino acid sequence LDV that is conserved in human, bovine, and rat .
Mode of Action
The interaction of EILDV (human, bovine, rat) with its targets results in significant activity for cell adhesion inhibition . This means that EILDV (human, bovine, rat) can prevent cells from adhering to each other or to extracellular matrices, which is a crucial process in many biological functions and disease states.
Result of Action
The molecular and cellular effects of EILDV (human, bovine, rat) action primarily involve the inhibition of cell adhesion . This could potentially affect a variety of biological processes, including tissue development, immune response, and wound healing, among others. It could also have implications in pathological conditions where cell adhesion plays a key role, such as in cancer metastasis.
Propriétés
IUPAC Name |
(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N5O10/c1-7-14(6)21(31-22(36)15(27)8-9-18(32)33)25(39)29-16(10-12(2)3)23(37)28-17(11-19(34)35)24(38)30-20(13(4)5)26(40)41/h12-17,20-21H,7-11,27H2,1-6H3,(H,28,37)(H,29,39)(H,30,38)(H,31,36)(H,32,33)(H,34,35)(H,40,41)/t14-,15-,16-,17-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKCCODFKUZEMT-KZVLABISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glu-Ile-Leu-Asp-Val | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Glu-Ile-Leu-Asp-Val interact with its target and what are the downstream effects of this interaction?
A: Glu-Ile-Leu-Asp-Val primarily interacts with integrins, specifically α4β1 integrin, on the surface of cells. [, , ] This interaction is crucial for cell adhesion to fibronectin, a process that influences cell migration, proliferation, and differentiation. [, , ] Blocking this interaction with EILDV peptides has been shown to inhibit cell adhesion and migration on fibronectin-coated surfaces. [, , ]
Q2: Does Glu-Ile-Leu-Asp-Val influence the attachment of cells other than tumor cells?
A: Yes, studies using rabbit lens epithelial cells (TOTL-86) showed that EILDV, even at concentrations of 500 and 1000 micrograms/ml, did not inhibit the attachment of these cells. [] This suggests that the inhibitory effect of EILDV might be cell-type specific.
Q3: What are the implications of Glu-Ile-Leu-Asp-Val's interaction with α4β1 integrin for T cell function?
A: The interaction between Glu-Ile-Leu-Asp-Val and α4β1 integrin is crucial for T cell migration to sites of inflammation. [] Studies have demonstrated that treating T cells with Glu-Ile-Leu-Asp-Val peptide inhibited their ability to mediate contact hypersensitivity responses in a murine model. [] This highlights the potential of targeting this interaction for modulating immune responses.
Q4: Are there any alternative cellular adhesion systems that cells might use in the presence of Glu-Ile-Leu-Asp-Val?
A: While Glu-Ile-Leu-Asp-Val can inhibit cell adhesion on fibronectin, it does not completely prevent cellular outgrowth. [] This suggests that cells might utilize alternative adhesion systems, such as other integrins or non-integrin receptors, to maintain attachment. [] For instance, bovine endodermal cells were shown to utilize vitronectin, another extracellular matrix protein, for attachment in the presence of Glu-Ile-Leu-Asp-Val. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





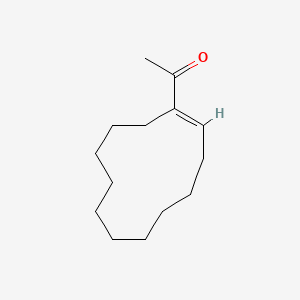
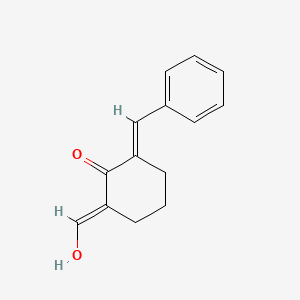



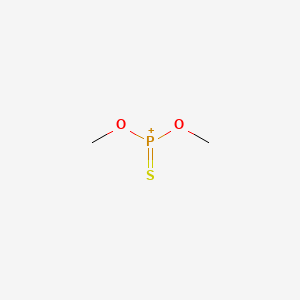

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
